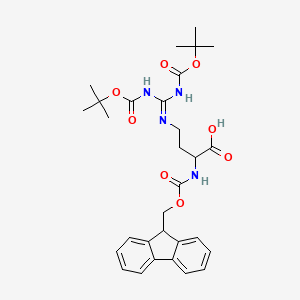

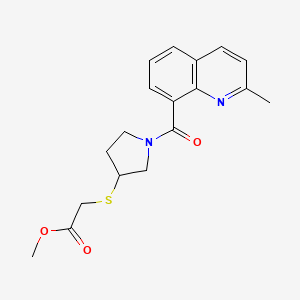

![molecular formula C13H18N6O2 B2489697 Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 2034352-29-7](/img/structure/B2489697.png)

Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that are often explored for their potential in various fields such as medicinal chemistry, material science, and synthetic methodology. Compounds with similar structural motifs, particularly those containing pyrrolidinyl, triazolo, pyridazinyl, and carbamate groups, are frequently studied for their biological activities and chemical properties.

Synthesis Analysis

Synthesis of compounds similar to "Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate" typically involves multistep synthetic routes starting from readily available substrates. These processes may involve cyclization reactions, nucleophilic substitutions, and the introduction of the carbamate group through reactions with isocyanates or chloroformates in the presence of base (Zaki et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of several heterocyclic rings, which may influence their chemical reactivity and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate their structures (Sallam et al., 2021).

Chemical Reactions and Properties

Compounds containing pyrrolidinyl and triazolo-pyridazinyl motifs participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity is significantly influenced by the presence of electron-donating or withdrawing groups within the molecule (Gomha et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of these compounds can vary widely depending on their specific structure and substitution patterns. These properties are essential for determining the compound's suitability for further development in applications (Mohamed, 2021).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research on compounds with similar structures has focused on synthesis methodologies, highlighting their potential as precursors for further chemical transformations. For instance, the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives demonstrates the compound's utility in creating a diverse set of derivatives through reactions with various reagents, showcasing remarkable antioxidant activity compared to ascorbic acid (R. Zaki et al., 2017). This exemplifies the compound's role in synthesizing new molecules with potential biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of structurally related compounds. For example, the antimicrobial evaluation of new thienopyrimidine derivatives revealed pronounced activity, underscoring the therapeutic potential of these compounds in addressing bacterial and fungal infections (M. Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screenings are critical for understanding the interaction of compounds with biological targets. A study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives through molecular docking and in vitro screening revealed moderate to good binding energies, suggesting potential applications in drug development (E. M. Flefel et al., 2018).

Potential Therapeutic Applications

Research into the potential therapeutic applications of related compounds has identified promising candidates for drug development. For example, the synthesis and evaluation of 4-(Het)aryl-4,7-dihydroazolopyrimidines for tuberculostatic activity highlight the therapeutic potential of these compounds, with structure-activity relations analyzed for antituberculous efficacy (Y. Titova et al., 2019).

Mecanismo De Acción

Target of Action

CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

This interaction could lead to changes in cellular processes, such as cell cycle progression and apoptosis .

Biochemical Pathways

Inhibition of CDK2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Propiedades

IUPAC Name |

ethyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-2-21-13(20)14-9-12-16-15-10-5-6-11(17-19(10)12)18-7-3-4-8-18/h5-6H,2-4,7-9H2,1H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIPQWJHJKGPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)